1,3-Dicyclopentylpropan-2-amine
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Overview
Description
1,3-Dicyclopentylpropan-2-amine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. Its molecular formula is C13H25N, and it has a molecular weight of 195.34 g/mol . This compound is characterized by the presence of two cyclopentyl groups attached to a propan-2-amine backbone, which contributes to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopentylpropan-2-amine typically involves the reaction of cyclopentylmethylamine with cyclopentylmethyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopentylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
1,3-Dicyclopentylpropan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopentylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action and identify the precise molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with a single cyclopentyl group.
1,3-Dicyclohexylpropan-2-amine: A structurally similar compound with cyclohexyl groups instead of cyclopentyl groups.
1,3-Dicyclopentylpropan-2-ol: An alcohol derivative of 1,3-Dicyclopentylpropan-2-amine.
Uniqueness
This compound is unique due to the presence of two cyclopentyl groups attached to the propan-2-amine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure also allows for the exploration of novel chemical reactions and the development of new synthetic methodologies.
Properties
IUPAC Name |
1,3-dicyclopentylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c14-13(9-11-5-1-2-6-11)10-12-7-3-4-8-12/h11-13H,1-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMMVLZVFNSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CC2CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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